![molecular formula C17H17FN2 B11503337 1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B11503337.png)
1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole
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Overview
Description
1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzylamine and isopropylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-fluorobenzylamine with a suitable reagent, such as 1,2-diketone or α-aminoketone.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: N-bromosuccinimide, sodium hydride, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of a fluorine atom and an isopropyl group enhances its lipophilicity and biological activity. The compound’s molecular formula is C16H17FN2, with a molecular weight of 270.32 g/mol.
Anticancer Applications
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion.
Case Study Data
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
This compound | IDO1 | <0.003 | Zhang et al. (2021) |
N-(3-(1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide | IDO1 | 0.016 | Hamilton et al. (2021) |
In vitro studies have shown that related compounds exhibit low nanomolar IC50 values against various cancer cell lines, indicating strong inhibitory effects on tumor growth.
Antimicrobial Effects
The compound has also been explored for its antimicrobial properties. Studies suggest that benzimidazole derivatives can exhibit potent antibacterial and antifungal activities.
Comparative Analysis of Antimicrobial Activity
Compound | Activity | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | < 1 | PMC10609029 |
5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one | E. coli | 3.9–7.8 | PMC10020958 |
This compound demonstrates significant activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for developing new antimicrobial agents.
Neurological Applications
Recent studies have identified benzimidazole derivatives as potential positive allosteric modulators of the GABA-A receptor, which is crucial for regulating neuronal excitability and has implications in treating various neurological disorders.
Case Study Insights
A series of studies have shown that modifications to the benzimidazole structure can enhance metabolic stability and receptor affinity:
- Molecular Docking Studies : These studies reveal that structural features of this compound facilitate interaction with the GABA-A receptor, suggesting potential therapeutic applications in anxiety and seizure disorders.
Research Applications
The compound's unique properties make it suitable for various research applications:
- Fluorescent Probes : Its ability to detect metal ions makes it useful in biochemical assays.
- Drug Development : The structural characteristics are being explored for designing novel therapeutics targeting cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Astemizole: A histamine H1-receptor antagonist with a similar benzimidazole structure.
Norastemizole: A metabolite of astemizole with enhanced potency and reduced side effects.
Other Benzimidazole Derivatives: Compounds with varying substituents on the benzimidazole ring, exhibiting diverse biological activities.
Uniqueness
1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole is unique due to the presence of the fluorobenzyl and isopropyl groups, which enhance its chemical stability and biological activity compared to other benzimidazole derivatives .
Biological Activity
1-(4-Fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16FN3
- Molecular Weight : 273.31 g/mol
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, notably through the induction of apoptosis.
- Mechanism : The compound triggers apoptosis by disrupting mitochondrial membrane potential and releasing pro-apoptotic factors, leading to caspase activation and subsequent cell death .
- IC50 Values : In studies involving different cancer cell lines, the compound demonstrated IC50 values in the micromolar range, indicating potent antiproliferative effects .
Antimicrobial Activity
The benzimidazole scaffold has also been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound possess significant activity against both bacterial and fungal strains.
- Bacterial Inhibition : The minimum inhibitory concentration (MIC) values for various strains, including Staphylococcus aureus and Candida albicans, were reported to be as low as 4 µg/mL, suggesting strong antibacterial and antifungal properties .
- Mechanism of Action : The antimicrobial activity is attributed to the ability of the compound to penetrate microbial membranes effectively, disrupting cellular functions .
GABA-A Receptor Modulation
Another area of interest is the modulation of GABA-A receptors. Compounds related to this compound have been identified as positive allosteric modulators (PAMs) of these receptors.
- Research Findings : Studies indicate that these compounds enhance the receptor's response to GABA, potentially offering therapeutic benefits in treating anxiety and other neurological disorders .
- Metabolic Stability : These derivatives exhibit improved metabolic stability compared to traditional GABA-A receptor modulators, reducing the risk of hepatotoxicity .
Case Studies
Study | Focus | Findings |
---|---|---|
Refaat et al. (2023) | Anticancer Activity | Demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 of 3 µM. |
Jang et al. (2023) | Antimicrobial Activity | Reported MIC values of 4 µg/mL against MRSA; strong antifungal activity against Candida albicans. |
Lee et al. (2023) | GABA-A Modulation | Identified as a PAM with enhanced metabolic stability; potential applications in anxiety disorders. |
Properties
Molecular Formula |
C17H17FN2 |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C17H17FN2/c1-12(2)17-19-15-5-3-4-6-16(15)20(17)11-13-7-9-14(18)10-8-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
WQNKRIKCGPUXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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